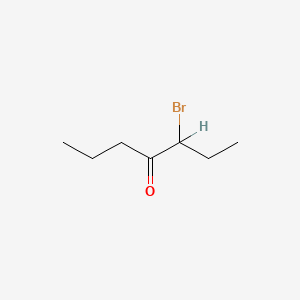

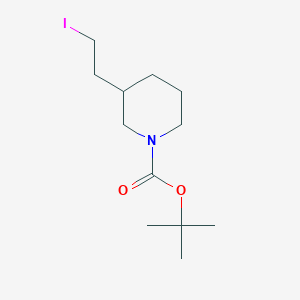

3-Bromoheptan-4-one

Overview

Description

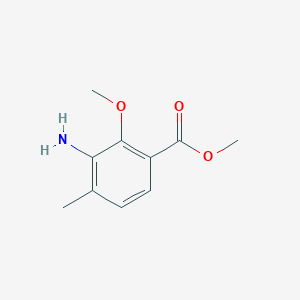

3-Bromoheptan-4-one is an organic compound that is commonly used in scientific research. It is a colorless liquid with a molecular formula of C7H13BrO. This compound is known for its ability to react with various nucleophiles, making it a popular reagent in organic synthesis. In

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

3-Bromoheptan-4-one: is a valuable intermediate in the synthesis of bioactive molecules. Its ketone group and bromine atom make it a versatile precursor for constructing complex organic compounds. In medicinal chemistry, it can be used to synthesize potential drug candidates, particularly those that target neurological disorders and metabolic diseases. The bromine atom can be utilized in cross-coupling reactions to introduce various aryl groups, enhancing the pharmacological properties of the synthesized compounds .

Organic Synthesis: Building Blocks for Complex Structures

In organic synthesis, 3-Bromoheptan-4-one serves as a building block for complex organic structures. It can undergo various organic reactions, including Grignard reactions, to extend carbon chains or introduce new functional groups. This compound is particularly useful in the synthesis of seven-membered rings and other medium-sized cyclic structures, which are prevalent in many natural products and pharmaceuticals .

Material Science: Synthesis of Polymers and Coatings

The brominated ketone structure of 3-Bromoheptan-4-one makes it a candidate for initiating polymerization reactions in material science. It can be used to create novel polymers with unique properties, such as increased resistance to degradation or enhanced thermal stability. Additionally, it can be applied in the development of coatings with specific functionalities, like antimicrobial or anti-corrosive properties .

Environmental Studies: Analytical and Detection Applications

3-Bromoheptan-4-one: can be employed as a reagent in environmental studies for the analytical detection of pollutants and toxins. Its reactivity with certain environmental contaminants allows for the development of sensitive detection methods. Moreover, it can be used to study the degradation pathways of various organic compounds in the environment, aiding in the understanding of ecological impacts .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 3-Bromoheptan-4-one can be used in enzyme inhibition studies. The compound’s ability to interact with active sites of enzymes can help in the design of inhibitors that regulate metabolic pathways. This is particularly important in the study of diseases where enzyme regulation plays a crucial role, such as in cancer or diabetes .

Industrial Applications: Chemical Manufacturing Processes

In industrial applications, 3-Bromoheptan-4-one is involved in various chemical manufacturing processes. It can act as a solvent or a reactant in the production of other chemicals. Its properties are also explored in the development of industrial catalysts and additives that enhance the efficiency of production processes .

properties

IUPAC Name |

3-bromoheptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-3-5-7(9)6(8)4-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKVBRLKXVRUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466860 | |

| Record name | 3-bromoheptan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoheptan-4-one | |

CAS RN |

42330-10-9 | |

| Record name | 3-bromoheptan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Hydroxypropyl)-2-[(3-Nitrobenzoyl)amino]-1h-Benzimidazol-5-Yl Pivalate](/img/structure/B1610102.png)

![3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide](/img/structure/B1610111.png)